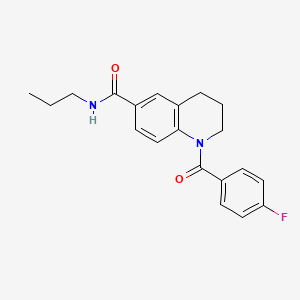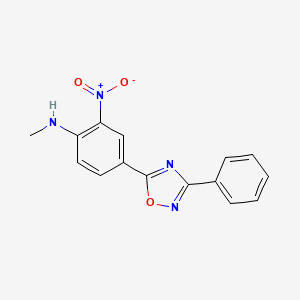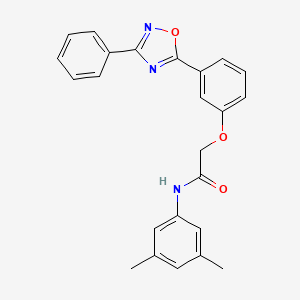![molecular formula C23H23BrN2O3S B7688895 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B7688895.png)
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both bromobenzene and sulfonamide groups, suggests potential utility in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Sulfonamide Group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.
Acylation Reaction: The N-benzyl-4-bromobenzenesulfonamide can then be reacted with 4-methylbenzyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzene group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Breakdown products of the amide bond.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Bromobenzyl)acetamide: Similar structure but lacks the sulfonamide group.
N-Benzylacetamide: Similar structure but lacks the bromobenzene group.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to the combination of bromobenzene and sulfonamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-18-7-9-19(10-8-18)15-25-23(27)17-26(16-20-5-3-2-4-6-20)30(28,29)22-13-11-21(24)12-14-22/h2-14H,15-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLUHAGXGFGNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide](/img/structure/B7688813.png)

![1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine](/img/structure/B7688817.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7688829.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B7688833.png)

![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide](/img/structure/B7688835.png)


![2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B7688880.png)
![N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7688888.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7688892.png)

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B7688897.png)
